

An In-depth Technical Guide to the Ethnobotanical Background of *Nardostachys jatamansi*

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Compound of Interest

Compound Name: *Spikenard extract*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Nardostachys jatamansi (D.Don) DC., commonly known as Jatamansi or Spikenard, is a critically endangered perennial herb endemic to the alpine regions of the Himalayas.[1] For centuries, its rhizomes have been a cornerstone of traditional medical systems, including Ayurveda, Unani, and traditional Chinese medicine, for the treatment of a wide array of ailments, particularly those affecting the central nervous system.[2][3] This technical guide provides a comprehensive overview of the ethnobotanical background of *N. jatamansi*, its phytochemical composition, and its pharmacological properties, with a focus on quantitative data, experimental protocols, and the underlying molecular mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of this ancient medicinal plant.

Ethnobotanical Profile

Geographical Distribution and Habitat

Nardostachys jatamansi is predominantly found in the alpine Himalayan regions of Bhutan, China, India, Myanmar, and Nepal.[1] It thrives at high altitudes, typically ranging from 3,000 to 5,000 meters above sea level, in moist, steep, rocky, and undisturbed grassy slopes with

coarse, sandy loam soil.[1][4] The plant is often found in alpine meadows, amidst Juniper and Rhododendron forests, and in open pine forests.[1] Due to extensive harvesting of its rhizomes for medicinal and aromatic purposes, coupled with over-grazing and habitat loss, *N. jatamansi* is listed as a critically endangered species.[1][4]

Traditional and Ethnomedicinal Uses

The rhizomes and roots of *N. jatamansi* are the primary parts used for medicinal purposes.[5] In Ayurvedic medicine, it is highly regarded for its neuroprotective and cognitive-enhancing properties.[6][7] Traditional uses are extensive and cover a wide range of conditions:

- **Nervous System Disorders:** It is traditionally used to treat hysteria, epilepsy, convulsions, syncope, mental weakness, stress, anxiety, and insomnia.[2][5][8] It is considered a nerve tonic that improves overall nervous system function.[6]
- **Cognitive Health:** It is believed to enhance memory, learning, and intellectual abilities.[6]
- **Cardiovascular Conditions:** It has been used for palpitations of the heart and to lower blood pressure.[7]
- **Digestive Ailments:** It is employed to treat indigestion, bloating, and other gastrointestinal disorders.[6]
- **Skin Diseases:** The paste of the powder is applied to wounds and skin infections to promote healing and is also used to improve skin complexion.[6][7]
- **Hair Growth:** The oil is traditionally used to promote hair growth.[7]
- **Cultural and Ritualistic Significance:** *Nardostachys jatamansi* has a rich history of use as a valuable perfume and incense. It is mentioned in ancient texts, including the Bible as "Spikenard," where it was used as a precious anointing oil.[9]

Phytochemistry: Quantitative Analysis

The therapeutic properties of *Nardostachys jatamansi* are attributed to its complex phytochemical composition, which includes sesquiterpenoids, coumarins, and lignans. The tables below summarize quantitative data on its key chemical constituents.

Parameter	Value	Reference
Essential Oil Yield		
Optimum Yield (Peak Flowering)	2.18 ± 0.16%	[5]
Salting Out Assisted Steam Distillation	3.72%	[4]
From Fibre	1.06% v/w	[9]
From Root and Rhizome	0.5% v/w	[9]
From Jumla (Wet Basis)	1.17%	[10]
From Jumla (Dry Basis)	1.23%	[10]
Key Sesquiterpenoids		
Jatamansone (in oil)	20.32%	[11]
Nardosinone (in ethyl acetate extract)	~10.2%	[12]
Total Phenolic and Flavonoid Content		
Total Phenolic Content (Methanolic Extract)	39.54 mg GAE/g	[13]
Total Phenolic Content (Microwave-Assisted Extract)	72.83 ± 1.1 mg GAE/g	[14]
Total Flavonoid Content (Microwave-Assisted Extract)	39.21 ± 0.7 mg RUE/g	[14]
In Vitro Antioxidant Activity (IC50 Values)		
DPPH Scavenging (Methanolic Extract)	60.03 µg/mL	[3]
DPPH Scavenging (70% Ethanolic Extract)	222.22 ± 7.4 µg/mL	[8]

Nitric Oxide Scavenging (Methanolic Extract)	81.99 µg/mL	[3]
ABTS Scavenging (70% Ethanollic Extract)	13.90 ± 0.5 µg/mL	[8]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the extraction, phytochemical analysis, and pharmacological evaluation of *Nardostachys jatamansi*.

Extraction of Bioactive Compounds

3.1.1. Soxhlet Extraction

- Objective: To extract a broad range of compounds from the dried rhizomes.
- Procedure:
 - The rhizomes of *N. jatamansi* are shade-dried and coarsely powdered.[7]
 - The powdered material is packed into a thimble.
 - The thimble is placed in a Soxhlet extractor, which is then fitted with a condenser and a flask containing the extraction solvent (e.g., 95% ethanol or methanol).[1][6]
 - The solvent is heated to its boiling point. The vapor travels up to the condenser, where it is cooled and drips back onto the thimble, extracting the compounds.
 - This cycle is repeated for a specified duration (e.g., 7-8 hours).[6]
 - After extraction, the solvent is evaporated under reduced pressure to obtain the crude extract.[7]

3.1.2. Steam Distillation for Essential Oil

- Objective: To isolate the volatile essential oil from the rhizomes.

- Procedure:
 - Fresh or dried rhizomes are chopped and placed in a distillation flask with water.
 - Steam is passed through the plant material, causing the volatile oils to evaporate with the steam.
 - The steam and oil vapor mixture is then passed through a condenser, which cools it back into a liquid.
 - The essential oil, being immiscible with water, is then separated from the aqueous layer.
 - For salting out assisted steam distillation, a NaCl concentration of 3% is added to the water to enhance the yield.[\[4\]](#)

In Vitro Antioxidant Activity Assays

3.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

- Objective: To determine the free radical scavenging capacity of the extract.
- Procedure:
 - A solution of DPPH in methanol (e.g., 0.1 mM) is prepared.[\[15\]](#)
 - Different concentrations of the *N. jatamansi* extract are added to the DPPH solution.
 - The mixture is incubated in the dark at room temperature for 30 minutes.[\[15\]](#)
 - The absorbance is measured spectrophotometrically at 517 nm.
 - The percentage of scavenging activity is calculated relative to a control (DPPH solution without extract). Ascorbic acid is often used as a positive control.[\[3\]](#)

3.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

- Objective: To assess the antioxidant capacity of the extract against the ABTS radical cation.
- Procedure:

- The ABTS radical cation is generated by reacting ABTS solution with a strong oxidizing agent like potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
- The ABTS solution is then diluted with a solvent (e.g., ethanol) to a specific absorbance at 734 nm.
- Different concentrations of the *N. jatamansi* extract are added to the ABTS solution.
- The absorbance is read after a set time (e.g., 6 minutes).
- The percentage of inhibition is calculated against a control.

In Vivo Neuroprotective Effect Evaluation (MPTP-induced Parkinson's Disease Model)

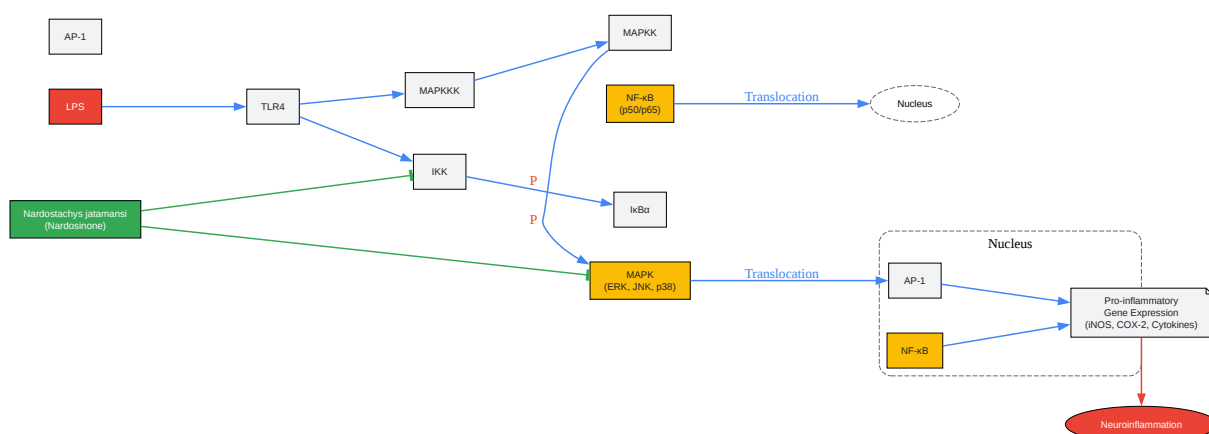
- Objective: To evaluate the neuroprotective effects of the extract in an animal model of Parkinson's disease.
- Procedure:
 - A mouse model of Parkinson's disease is induced by the administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[\[16\]](#)
 - Experimental groups typically include a normal control, a negative control (MPTP-treated), a positive control (treated with a standard drug like Levodopa), and groups treated with different doses of the *N. jatamansi* extract.[\[16\]](#)
 - The extract is administered orally for a specified period.
 - Motor function is assessed using tests like the Rotarod test.[\[16\]](#)
 - After the treatment period, brain tissue (specifically the substantia nigra and striatum) is collected for histopathological analysis and measurement of neurotransmitter levels (e.g., dopamine, serotonin) using techniques like HPLC.[\[16\]](#)

Molecular Mechanisms and Signaling Pathways

Recent research has begun to elucidate the molecular mechanisms underlying the therapeutic effects of *Nardostachys jatamansi*. Its neuroprotective and anti-inflammatory activities are mediated through the modulation of key signaling pathways.

Anti-Neuroinflammatory Effects via NF- κ B and MAPK Signaling

Nardosinone-type sesquiterpenes from *N. jatamansi* have been shown to exert anti-neuroinflammatory effects in lipopolysaccharide (LPS)-stimulated microglial cells.[17] These compounds suppress the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[17] This is achieved through the inactivation of the nuclear factor-kappa B (NF- κ B) pathway and the suppression of the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38.[17]

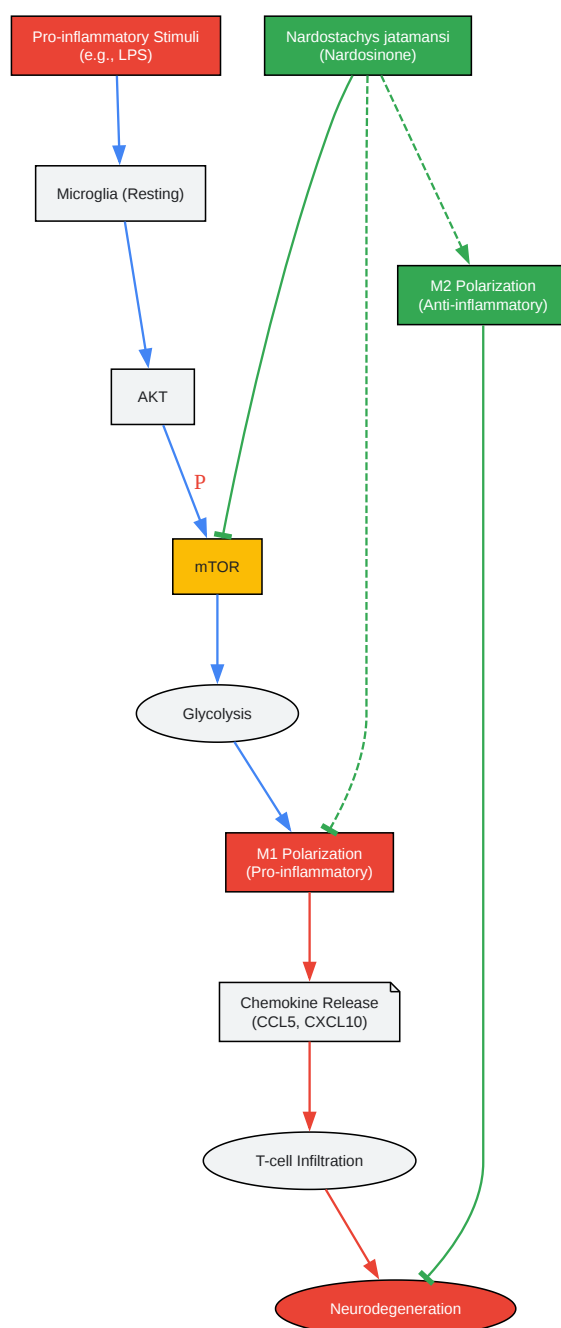


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Caption: Inhibition of NF- κ B and MAPK signaling pathways by *N. jatamansi*.

Neuroprotection via Modulation of Microglial Polarization through the AKT/mTOR Pathway

An ethyl acetate extract of *N. jatamansi* and its active constituent, nardosinone, have been found to exert neuroprotective effects by modulating microglial polarization.[12][18] They inhibit the M1 (pro-inflammatory) polarization of microglia and promote a shift towards the M2 (anti-inflammatory) phenotype.[12] This is achieved by inhibiting the glycolytic process and promoting oxidative phosphorylation via the AKT/mTOR signaling pathway.[12][18] By suppressing this pathway, the extract and nardosinone reduce the release of chemokines from activated microglia, thereby decreasing T-cell infiltration and alleviating neurodegeneration.[12][18]



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Caption: Modulation of microglial polarization via the AKT/mTOR pathway.

Conclusion and Future Directions

Nardostachys jatamansi possesses a rich ethnobotanical history, and modern scientific investigations are increasingly validating its traditional uses. The quantitative phytochemical and pharmacological data presented in this guide underscore its potential as a source for novel

therapeutics, particularly for neurological disorders. The elucidation of its mechanisms of action, involving key signaling pathways like NF- κ B, MAPK, and AKT/mTOR, provides a solid foundation for targeted drug discovery and development.

However, the critically endangered status of this plant necessitates a concerted effort towards its conservation and sustainable cultivation. Future research should focus on:

- **Clinical Trials:** Rigorous clinical trials are needed to establish the safety and efficacy of *N. jatamansi* extracts and its isolated compounds in humans.
- **Bioavailability and Formulation Studies:** Research into enhancing the bioavailability of its active constituents through novel drug delivery systems is warranted.
- **Sustainable Sourcing:** The development of sustainable cultivation practices and biotechnological approaches for the production of its bioactive compounds is crucial for its long-term viability as a medicinal resource.

This in-depth guide serves as a comprehensive resource to facilitate further research and development of *Nardostachys jatamansi* as a modern therapeutic agent, bridging the gap between its traditional use and evidence-based medicine.

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